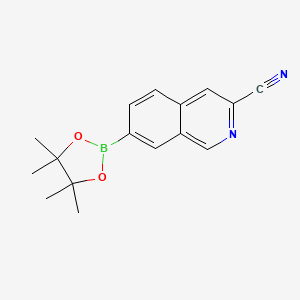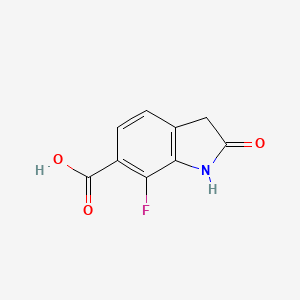
3-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one is a chemical compound characterized by the presence of a dichlorophenyl group, a hydroxyl group, and a pyrrolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one typically involves the reaction of 3,5-dichlorobenzoyl chloride with appropriate amines under controlled conditions. For instance, 3,5-dichlorobenzoic acid can be treated with thionyl chloride to form 3,5-dichlorobenzoyl chloride, which then reacts with arylamines in a solvent like DMF at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dichlorophenyl group can be reduced under specific conditions to form less chlorinated derivatives.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the dichlorophenyl ring.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A 2-aminothiazole derivative with similar dichlorophenyl groups.
3,5-Dichlorophenyl isocyanate: Used as an intermediate in the synthesis of various compounds.
Uniqueness
3-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one is unique due to its combination of a dichlorophenyl group, a hydroxyl group, and a pyrrolidinone ring. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C11H11Cl2NO2 |
|---|---|
Molekulargewicht |
260.11 g/mol |
IUPAC-Name |
3-(3,5-dichlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H11Cl2NO2/c1-14-5-9(15)10(11(14)16)6-2-7(12)4-8(13)3-6/h2-4,9-10,15H,5H2,1H3 |
InChI-Schlüssel |
RNAOGNZZVZSTSX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(C(C1=O)C2=CC(=CC(=C2)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutanemethanol](/img/structure/B15331676.png)





![5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B15331723.png)
![3,4-Dimethoxy-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15331725.png)

